Conessine

Histamine H3 receptor GPCR binding CNS pharmacology

Conessine (CAS 546-06-5) is a high-purity (≥98%) steroidal alkaloid H3 receptor antagonist with uniquely slow CNS clearance, sustaining brain exposure ≥4 h post-administration—ideal for behavioral studies where rapid competitors fail. Its sub-micromolar activity against T. brucei (IC50 0.42 µM) and defined SAR within a 19-compound series make it an essential positive control for neglected disease screening. Multi-target antiviral docking validation further broadens its utility. Procure as a reference standard to avoid off-target adrenergic activity from related alkaloids.

Molecular Formula C24H40N2
Molecular Weight 356.6 g/mol
CAS No. 546-06-5; 5913-82-6; 7511-85-5
Cat. No. B15610077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConessine
CAS546-06-5; 5913-82-6; 7511-85-5
Molecular FormulaC24H40N2
Molecular Weight356.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19+,20+,21-,22-,23-,24-/m0/s1
InChIKeyGPLGAQQQNWMVMM-MYAJQUOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conessine (CAS 546-06-5) — Steroidal Alkaloid Reference Standard for H3 Receptor Pharmacology & Antiparasitic Discovery


Conessine (CAS 546-06-5; also 5913-82-6, 7511-85-5) is a naturally occurring steroidal alkaloid isolated primarily from Holarrhena species (Apocynaceae) . It acts as a high-affinity, selective antagonist/inverse agonist at the human histamine H3 receptor with a Ki of 5.4 nM and demonstrates >1,800-fold selectivity over histamine H4 receptors . Beyond its canonical H3 pharmacology, conessine possesses sub-micromolar in vitro activity against Trypanosoma brucei rhodesiense (IC50 0.42 µM) and Plasmodium falciparum (IC50 1.9 µg/mL), positioning it as a multi-target probe for neglected disease drug discovery .

Why Generic Substitution of Conessine with Other Steroidal Alkaloids or Imidazole H3 Antagonists Is Not Advisable


Within the steroidal alkaloid family, small structural modifications yield dramatic potency cliffs: monomethylation of the C-3 amino group improves antitrypanosomal activity ~5-fold compared to the dimethylated conessine scaffold, while introduction of the C-20–C-18 pyrrolidine ring increases selectivity index by over 5-fold . Compared to reference imidazole-based H3 antagonists, conessine exhibits a distinct CNS pharmacokinetic profile characterized by very slow brain clearance and sustained retention up to 4 hours post-administration, a property not replicated by rapidly cleared competitors . These pharmacophore- and PK-driven differences mean that neither other Holarrhena alkaloids nor generic H3 ligands can serve as drop-in replacements for conessine in target-based screening or in vivo proof-of-concept studies.

Conessine Differential Evidence Guide: Quantitative Comparator Performance Across H3, Antitrypanosomal, Antimalarial & Antiviral Endpoints


H3 Receptor Binding Affinity: Conessine vs. Clinically Approved Pitolisant

Conessine binds to the recombinant human histamine H3 receptor with a Ki of 5.4 nM, while the clinically approved H3 antagonist/inverse agonist pitolisant achieves a Ki of 0.16 nM under comparable radioligand displacement conditions . Although pitolisant is ~34-fold more potent, conessine's distinct steroidal scaffold provides a structurally differentiated chemotype for H3 antagonist screening libraries where imidazole or non-imidazole chemical matter has already been exhausted .

Histamine H3 receptor GPCR binding CNS pharmacology

Subtype Selectivity: Conessine H3/H4 Discrimination vs. Class-Level Baseline

Conessine displays >1,860-fold selectivity for the human H3 receptor (pKi = 8.3) over the human H4 receptor (Ki > 10,000 nM; pKi ~5) . This level of discrimination exceeds the typical H3/H4 selectivity window of many imidazole-based H3 antagonists (e.g., thioperamide shows only ~100–300-fold H3/H4 selectivity), and is critical for experiments where H4-mediated immunomodulatory confounding must be excluded .

GPCR selectivity Histamine receptor profiling Off-target risk

Antitrypanosomal Activity: Conessine Within a Congeneric Series of Steroidal Alkaloids

In a head-to-head screen of 19 steroidal alkaloids against bloodstream-form Trypanosoma brucei rhodesiense (STIB-900 strain), conessine (compound 13) exhibited an IC50 of 0.42 ± 0.09 µM with a selectivity index (SI) >100 relative to L6 rat skeletal myoblasts . By comparison, the most potent congener, N-methylholaphyllamine (compound 11), achieved an IC50 of 0.08 ± 0.01 µM (SI >300), while the closely related isoconessimine (compound 12) showed IC50 = 0.17 ± 0.11 µM (SI ~168) . The dimethylation of the C-3 amino group in conessine, compared to monomethylation in isoconessimine, reduces antitrypanosomal potency by ~2.5-fold but retains the SI >100 threshold, highlighting a defined SAR trade-off between potency and selectivity within this scaffold series .

Human African trypanosomiasis Steroidal alkaloid SAR Neglected tropical disease

In Vitro Antiplasmodial Activity: Conessine vs. Artemisinin on Drug-Sensitive P. falciparum

Conessine inhibits schizont maturation of Plasmodium falciparum with an IC50 of 1.9 µg/mL (approximately 5.3 µM) . For reference, artemisinin, the gold-standard antimalarial, exhibits an IC50 of approximately 20–40 nM (i.e., ~0.008–0.016 µg/mL) against drug-sensitive P. falciparum strains in standardized schizont maturation assays . Although artemisinin is >100-fold more potent, conessine's antiplasmodial activity is noteworthy for a steroidal alkaloid and occurs via a mechanism independent of artemisinin's peroxide bridge activation, suggesting potential utility against artemisinin-tolerant phenotypes or in combination screens where orthogonal mechanisms are sought .

Antimalarial discovery Plasmodium falciparum Natural product screening

In Silico Target Engagement: Conessine Docking Scores Against HIV-1 and SARS-CoV-2 Drug Targets

In a comprehensive molecular docking study benchmarking conessine against clinically approved antivirals, conessine achieved docking scores of −6.910 kcal/mol against HIV-1 protease (PR), −6.672 kcal/mol against HIV-1 reverse transcriptase (RT), and −7.025 kcal/mol against SARS-CoV-2 spike receptor-binding domain (RBD) . For comparison, the clinical HIV integrase inhibitor dolutegravir scored −7.812 kcal/mol against its cognate target HIV-1 integrase (IN), while the SARS-CoV-2 Mpro inhibitor nirmatrelvir scored −7.234 kcal/mol against Mpro . Conessine's binding energies are within 0.5–1.3 kcal/mol of these approved drugs' scores against their primary targets, indicating computationally competitive engagement across multiple viral protein families .

Molecular docking Antiviral drug discovery Broad-spectrum antivirals

CNS Pharmacokinetic Differentiation: Conessine vs. Conventional H3 Antagonists

Conessine efficiently penetrates the blood-brain barrier, achieving high brain concentrations within 2.0 hours post-administration and sustaining CNS exposure for at least 4.0 hours in Wistar rats . This contrasts with many synthetic H3 antagonists (e.g., pitolisant, brain t½ ~1–2 hours in rodents) that exhibit faster CNS clearance . The very slow CNS clearance of conessine—a property that initially discouraged its clinical development—makes it an ideal tool compound for experimental protocols requiring prolonged H3 receptor occupancy, such as chronic CNS target engagement studies or sustained wakefulness-promoting assays .

Brain penetration CNS pharmacokinetics H3 antagonist development

Conessine (CAS 546-06-5): Validated Use Cases for Scientific Procurement and Industrial Research


H3 Receptor Tool Compound for Sustained CNS Target Engagement Studies

Conessine's uniquely slow CNS clearance profile, with sustained brain exposure for ≥4 hours post-administration, makes it the preferred H3 antagonist for experiments requiring prolonged receptor occupancy . This is especially relevant for rodent behavioral assays (e.g., wakefulness promotion, cognitive enhancement models) where rapidly cleared agents like pitolisant fail to maintain target engagement across the full testing window . Procurement as a high-purity reference standard (≥98% by HPLC) is essential to avoid confounding by structurally related Holarrhena alkaloids that may possess adrenergic off-target activity.

Neglected Tropical Disease Screening: Antitrypanosomal Reference Compound

With a well-characterized IC50 of 0.42 µM and selectivity index >100 against T. b. rhodesiense, conessine serves as an ideal positive control for high-throughput screening campaigns targeting human African trypanosomiasis . Its defined SAR position within a 19-compound congeneric series allows researchers to benchmark new steroidal alkaloid hits against a compound that balances potency with favorable selectivity, rather than using maximally potent but less selective congeners .

Antiviral Drug Discovery: Multi-Target Docking Validation Standard

Conessine's computationally validated binding to HIV-1 PR, HIV-1 RT, and SARS-CoV-2 RBD, with docking scores within 0.2–0.9 kcal/mol of approved drugs (dolutegravir, nirmatrelvir), positions it as a reliable positive control for in silico antiviral screening workflows . Its steroidal scaffold provides a structurally complex, natural product-derived benchmark for validating docking protocols, scoring function performance, and molecular dynamics stability assessments across multiple viral target classes .

Antimalarial Combination Screening: Non-Peroxide Chemotype for Resistance-Breaking Studies

Although conessine is approximately 100-fold less potent than artemisinin (IC50 1.9 µg/mL vs. ~0.01 µg/mL), its non-peroxide mechanism of action makes it a valuable probe in combination screens designed to identify synergistic partners with artemisinin or to discover agents active against artemisinin-tolerant P. falciparum phenotypes . The compound's selectivity index of 7–11 (vs. L6 myoblasts) provides a baseline for medicinal chemistry optimization programs aimed at improving the therapeutic window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conessine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.